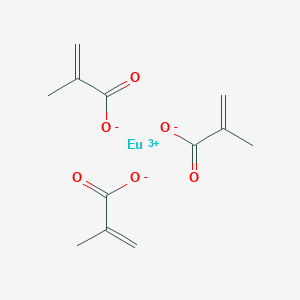

Europium(3+);2-methylprop-2-enoate

描述

Overview of Lanthanide Complexes in Modern Chemistry

Lanthanide complexes are a class of coordination compounds that feature a central lanthanide ion bonded to one or more surrounding molecules or ions, known as ligands. libretexts.org The unique electronic configurations of lanthanide ions, characterized by their partially filled 4f orbitals, give rise to distinctive luminescent and magnetic properties. acs.org These properties are at the heart of their application in a wide array of modern technologies, including LEDs, lasers, and medical imaging. acs.orgrsc.org

A key feature of lanthanide complexes is the "antenna effect," where organic ligands can absorb light and efficiently transfer the energy to the central lanthanide ion. acs.org This process, known as sensitization, is crucial for enhancing the luminescence of the lanthanide ion, which would otherwise have very weak light absorption. acs.org The design and synthesis of new lanthanide complexes with tailored properties remain a vibrant area of research, driven by the potential for novel applications in fields ranging from materials science to biotechnology. rsc.orgnih.gov

Significance of 2-methylprop-2-enoate (Methacrylate) Ligands in Coordination and Polymer Chemistry

The 2-methylprop-2-enoate, or methacrylate (B99206), ligand is a versatile building block in both coordination and polymer chemistry. As a ligand, the carboxylate group of methacrylate can bind to metal ions, including lanthanides, in various coordination modes. csic.es This versatility allows for the formation of a diverse range of complex structures with different dimensionalities and properties.

Crucially, the methacrylate ligand also contains a polymerizable vinyl group. nih.gov This dual functionality enables the creation of "metallopolymers," where the metal complex is incorporated directly into a polymer chain. nih.gov The polymerization of metal-containing methacrylate monomers can be achieved through various techniques, including free radical polymerization. nih.gov This approach allows for the development of hybrid materials that combine the properties of the metal complex, such as luminescence, with the processability and mechanical properties of the polymer. nih.govmdpi.com The resulting materials, like poly(methyl methacrylate) (PMMA), are known for their excellent optical clarity and mechanical strength. mdpi.com

Research Landscape of Europium(3+);2-methylprop-2-enoate (Eu(III) Methacrylate)

Research into Europium(III) methacrylate is primarily focused on harnessing its luminescent properties within polymeric materials. mdpi.comnih.gov When incorporated into a polymer matrix like PMMA, the Eu(III) ion can emit a characteristic and intense red light under UV excitation. nih.gov This has led to investigations into its use in a variety of optical applications, including:

Luminescent Polymers: Creating polymers that glow, with potential uses in displays, sensors, and solid-state lighting. mdpi.comresearchgate.net

Optical Fibers: Doping polymeric optical fibers with Eu(III) methacrylate to create active components for new light sources and optical amplifiers. researchgate.net

Hybrid Materials: Developing transparent and luminescent hybrid materials by combining Eu(III) complexes with polymers. mdpi.comresearchgate.net These materials often exhibit good thermal stability and can be processed into various forms. mdpi.com

Scope and Objectives of Current Research on this compound

Current research on Europium(III) methacrylate is driven by the goal of developing advanced functional materials with enhanced optical properties. Key objectives include:

Improving Luminescence Efficiency: Researchers are exploring ways to optimize the "antenna effect" by designing new ligand structures that more efficiently transfer energy to the Eu(III) ion. acs.org The aim is to achieve brighter and more stable luminescence.

Controlling Polymer Architecture: By controlling the polymerization process, scientists aim to create well-defined polymer structures that can influence the distribution and local environment of the Eu(III) complexes, thereby tuning the material's properties. acs.org

Developing New Applications: The unique properties of Eu(III) methacrylate-containing materials are being explored for novel applications, such as in anti-counterfeiting technologies, bio-imaging, and as down-shifting materials for improving the efficiency of solar cells. acs.orgrsc.org

The synthesis of new Eu(III) methacrylate-based complexes and polymers, along with detailed characterization of their structural and photophysical properties, remains a central focus of ongoing research efforts. acs.orgnih.govosti.gov

属性

IUPAC Name |

europium(3+);2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H6O2.Eu/c3*1-3(2)4(5)6;/h3*1H2,2H3,(H,5,6);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGAQLKDLXTZNG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15EuO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591124 | |

| Record name | Europium(3+) tris(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79718-24-4 | |

| Record name | Europium(3+) tris(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Design for Europium 3+ ;2 Methylprop 2 Enoate

Direct Synthesis Routes for Europium(3+);2-methylprop-2-enoate Complexes

The direct synthesis of europium complexes, including those with methacrylate (B99206) ligands, often involves the reaction of a europium salt with the corresponding ligand in a suitable solvent. A common approach is the reaction of anhydrous europium chloride (EuCl₃) with the desired ligands in a specific molar ratio. For instance, in the synthesis of a ternary europium complex, EuCl₃, 2-thenoyltrifluoroacetone (B1682245) (TTA), and triphenylphosphine (B44618) oxide (TPPO) were reacted in a 1:3:2 molar ratio in anhydrous ethanol (B145695). e3s-conferences.org This mixture is typically refluxed for several hours to ensure the completion of the reaction. e3s-conferences.org The resulting product can then be isolated by filtration, washed with solvents like distilled water and anhydrous ethanol, and dried under vacuum. e3s-conferences.org

Another direct method involves the use of different europium salts and deprotonating agents to facilitate the complex formation. An optimized method for synthesizing Eu(III) complexes with Salen-type ligands utilized various salts, solvents, and deprotonating agents, with methanol, triethylamine, and triethylorthoformate yielding the best results. ucj.org.ua This approach led to the formation of crystalline products with good yields. ucj.org.ua

The choice of the europium precursor and ligands is crucial in determining the structure and properties of the final complex. For example, homometallic europium(III) trans-2-butenoate polymers have been synthesized, showcasing the versatility of direct synthesis in creating complex coordination polymers. researchgate.net

Solution-Phase Approaches for this compound Nanostructures

Solution-phase synthesis offers a versatile platform for the fabrication of europium-containing nanostructures with controlled size and morphology. A straightforward and rapid agglomeration strategy has been employed to prepare europium(III) nanoparticles. nih.gov This method involves the use of hydrophobic europium chelates in an aqueous solution, leading to the formation of nanoparticles with diameters ranging from 62 to 140 nm. nih.gov For instance, silica-stabilized nanoparticles have been synthesized from tris(dibenzoylmethane)-mono(phenanthroline) and tris(dibenzoylmethane)-mono(5-aminophenanthroline) europium(III) chelates. nih.gov Another example is the agglomeration of a naphthoyl trifluoroacetone:tri-n-octylphosphineoxide:sodium dodecyl sulfate (B86663) europium(III) complex in water. nih.gov

The synthesis of metallic and metal oxide nanoparticles can also be achieved using homopolymers as solid templates in a direct and simple solution methodology. mdpi.com For example, europium-containing homopolymers have been prepared by reacting poly(4-vinylpyridine) or poly(2-vinylpyridine) with europium(III) nitrate (B79036). mdpi.com Subsequent pyrolysis of these precursors leads to the formation of Eu₂O₃ nanostructures. mdpi.com The molecular weight of the polymer template has been shown to influence the luminescent properties of the resulting nanoparticles. mdpi.com

Hydrothermal and Sol-Gel Synthesis Pathways for this compound and its Composites

Hydrothermal and sol-gel methods are powerful techniques for synthesizing europium-containing materials, offering excellent control over crystallinity, morphology, and composition.

Hydrothermal Synthesis: This method involves carrying out chemical reactions in aqueous solutions at elevated temperatures and pressures. It has been successfully used to synthesize Eu(OH)₃ with various controlled morphologies such as plates, rods, tubes, and nanoparticles. nih.gov The final morphology and crystalline phase of the product are highly dependent on the initial pH of the starting solution and the reaction temperature. nih.gov For example, at a reaction temperature of 80 °C, the morphology of Eu(OH)₃ can be tuned by adjusting the pH. nih.gov Hydrothermal synthesis has also been employed to incorporate europium ions into various crystal structures, such as apatites and borosilicates, at temperatures around 600 °C. researchgate.net

Sol-Gel Synthesis: The sol-gel process provides a low-temperature route to produce high-purity and homogeneous materials. It has been used to synthesize europium-substituted layered double hydroxides (LDHs). researchgate.net In this method, a series of Mg/Al/Eu LDHs were prepared by varying the amount of Eu³⁺ in the crystal lattice. researchgate.net The sol-gel route is also utilized to create luminescent thin films and other multifunctional materials. researchgate.net For instance, silica-gold nanorod composites doped with Eu³⁺ have been synthesized via a sol-gel process, where the choice of chemicals as dopant and catalyst significantly impacts the final optical properties. nih.gov

Influence of Reaction Conditions on Product Morphology and Purity

The morphology and purity of this compound and its related compounds are significantly influenced by various reaction conditions.

| Reaction Parameter | Effect on Product |

| Solvent System | The choice of solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction pathway and product formation. Anhydrous ethanol has been shown to be a suitable solvent for the synthesis of certain europium ternary complexes. e3s-conferences.org |

| Temperature | Temperature plays a critical role in both the kinetics and thermodynamics of the reaction. In hydrothermal synthesis, temperature variations can lead to different crystalline phases and morphologies of europium hydroxide (B78521). nih.gov For instance, increasing the hydrothermal temperature can alter the shape of Eu(OH)₃ from nanoplates to nanorods. nih.gov |

| Reaction Time | The duration of the reaction is crucial for achieving complete conversion and high yields. For the synthesis of a europium ternary complex, a reflux time of 8 hours was found to be optimal for achieving a high yield. e3s-conferences.org |

| pH of the Solution | The pH of the reaction medium is a key factor in controlling the morphology of hydrothermally synthesized europium compounds. Different pH values can lead to the formation of Eu(OH)₃ with distinct shapes like plates, rods, and tubes. nih.gov |

Precursor Design and Ligand Engineering Strategies in Eu(III) Methacrylate Chemistry

The design of precursors and the engineering of ligands are crucial for tailoring the properties of Eu(III) methacrylate complexes and related materials. The luminescent properties of europium complexes are highly dependent on the local symmetry around the Eu³⁺ ion, which is dictated by the coordinating ligands. mdpi.com

Ligand engineering involves the strategic selection and modification of organic molecules that bind to the europium ion. The ligands not only influence the coordination environment but also play a role in the "antenna effect," where the organic ligand absorbs energy and efficiently transfers it to the Eu³⁺ ion, enhancing its luminescence. For example, the use of β-diketonates like 2-thenoyltrifluoroacetone (TTA) and neutral ligands like triphenylphosphine oxide (TPPO) has been shown to produce strongly luminescent europium complexes. e3s-conferences.org

Precursor design extends to the use of polymeric templates to control the formation of nanostructures. The nature and molecular weight of polymers like poly(4-vinylpyridine) and poly(2-vinylpyridine) have a significant impact on the size and luminescent properties of the resulting Eu₂O₃ nanoparticles after pyrolysis. mdpi.com By using block copolymers containing phosphorus, it is possible to direct the synthesis towards EuPO₄ nanostructures instead of Eu₂O₃. mdpi.com These strategies highlight the importance of a bottom-up approach in designing materials with specific and enhanced functionalities.

Advanced Characterization Techniques for Europium 3+ ;2 Methylprop 2 Enoate Complexes

Spectroscopic Investigations of Europium(3+);2-methylprop-2-enoate

Spectroscopy is a fundamental tool for probing the molecular and electronic structure of this compound. Various spectroscopic techniques offer unique windows into the coordination environment and bonding within the complex.

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Coordination and Vibrational Structure

FTIR spectroscopy is instrumental in confirming the coordination of the 2-methylprop-2-enoate ligand to the Europium(3+) ion. The analysis of vibrational frequencies reveals significant shifts upon complexation, providing direct evidence of bond formation.

Key spectral features for this compound and related methacrylate (B99206) complexes include the bands associated with the carbonyl group (C=O) and the carbon-carbon double bond (C=C) of the methacrylate ligand. researchgate.net In a typical analysis, the C=O stretching vibration, which appears around 1720 cm⁻¹ in the free monomer, shifts to lower wavenumbers upon coordination to the Eu(III) ion. researchgate.net This shift is indicative of the delocalization of electron density from the carbonyl group towards the metal center.

Similarly, the C=C stretching vibration at approximately 1638 cm⁻¹ and the C-O-C stretching vibrations between 1158 cm⁻¹ and 1198 cm⁻¹ in the free ligand also experience shifts, further confirming the coordination. researchgate.net The presence of new frequency bands at lower wavenumbers, typically below 600 cm⁻¹, can be attributed to the formation of Eu-O bonds. researchgate.net For instance, new bands appearing around 577 cm⁻¹ and 460 cm⁻¹ have been identified as evidence for Eu-N and Eu-O bonds in similar europium complexes. researchgate.net

Table 1: Key FTIR Vibrational Frequencies for Methacrylate Monomers and their Europium Complexes

| Functional Group | MMA Wavenumber (cm⁻¹) researchgate.net | EMA Wavenumber (cm⁻¹) researchgate.net | MAPTMS Wavenumber (cm⁻¹) researchgate.net | Significance of Shift in Europium Complex |

|---|---|---|---|---|

| C=O | 1720 | ~1720 | ~1720 | Shift to lower frequency indicates coordination to Eu³⁺ |

| C=C | 1638 | ~1638 | ~1639 | Shift confirms ligand involvement in complexation |

| C-O-C | 1198, 1158 | Shifted | --- | Indicates changes in the ester group environment upon bonding |

MMA: Methyl methacrylate, EMA: Ethyl methacrylate, MAPTMS: 3-(trimethoxysilyl)propyl methacrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for elucidating the structure of diamagnetic and paramagnetic complexes in solution. For this compound, ¹H NMR provides information on the proton environment of the methacrylate ligand. However, the paramagnetic nature of the Eu(III) ion can lead to significant shifting and broadening of the NMR signals, which can complicate spectral interpretation. researchgate.netnih.gov

In the ¹H NMR spectrum of 2-methylpropene, a related compound, signals for the methyl protons and the vinyl protons are observed. docbrown.info For this compound, the coordination to the paramagnetic Eu(III) ion would cause these signals to shift significantly from their typical diamagnetic positions. researchgate.net The magnitude and direction of these shifts, known as paramagnetic or lanthanide-induced shifts (LIS), are dependent on the geometric arrangement of the protons relative to the europium ion. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy is used to study the electronic transitions within the this compound complex. The spectra typically show strong absorption bands in the UV region, which are attributed to π-π* transitions within the organic ligand (2-methylprop-2-enoate). nih.gov These ligand-centered absorptions are crucial for the "antenna effect," where the ligand absorbs energy and transfers it to the Eu(III) ion, leading to the characteristic red emission of europium. nih.gov

The absorption spectrum of a similar europium complex showed a strong absorption band between 225 and 400 nm, with a maximum around 345 nm. nih.gov The coordination of the ligand to the Eu(III) ion does not significantly alter the position of these π-π* transitions. researchgate.net In addition to the intense ligand-based absorption, weak, sharp peaks corresponding to the f-f transitions of the Eu(III) ion may be observed. youtube.com However, these transitions are often Laporte-forbidden and therefore have very low molar absorptivity. youtube.com A weak peak observed around 464 nm in a related complex was assigned to the ⁷F₀ → ⁵D₂ transition of the Eu(III) ion, indicating coordination. researchgate.net

X-ray Diffraction (XRD) Analysis for Crystalline Structure and Phase Identification

X-ray diffraction (XRD) is the definitive technique for determining the crystalline structure and phase purity of solid-state materials like this compound. By analyzing the diffraction pattern of a crystalline sample, one can determine the precise arrangement of atoms in the crystal lattice, including bond lengths and angles. nih.gov

For related heterometallic europium(III)–lutetium(III) terephthalates, XRD analysis revealed the presence of different crystalline phases depending on the concentration of Eu(III). mdpi.com This demonstrates the utility of XRD in identifying and quantifying different phases within a sample. While specific XRD data for this compound is not provided in the search results, a typical analysis would involve comparing the experimental diffraction pattern to known patterns in crystallographic databases to identify the crystal structure. The analysis would provide key information on the coordination number and geometry of the europium ion.

Photoacoustic Spectroscopy (PAS) and Photoluminescent (PL) Spectroscopy

Photoacoustic and photoluminescent spectroscopy are powerful tools for investigating the optical properties of this compound. PAS can provide information about chemical interactions and the quantum efficiency of non-radiative processes, while PL spectroscopy directly measures the light emitted by the complex. iaea.org

PL spectra of europium complexes are characterized by sharp emission bands corresponding to the ⁵D₀ → ⁷Fₙ (n = 0, 1, 2, 3, 4) transitions of the Eu(III) ion. mdpi.com The most intense emission is typically the ⁵D₀ → ⁷F₂ transition, which is responsible for the characteristic red luminescence. rsc.org The intensity and splitting of these emission bands are highly sensitive to the local symmetry of the Eu(III) ion. rsc.org For instance, the presence of a single, non-degenerate ⁵D₀ → ⁷F₀ transition indicates that all Eu(III) ions occupy sites with the same local environment. researchgate.net

In a study of europium(III) acetylacetonate (B107027) doped into a polymer blend, PL spectra confirmed the incorporation of the Eu(III) ion and showed enhanced emission compared to the precursor compound. iaea.org The excitation spectrum, which monitors the emission at a specific wavelength while scanning the excitation wavelength, often resembles the absorption spectrum, confirming the antenna effect. nih.gov

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways and Stability Assessment

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition behavior of this compound. TGA measures the change in mass of a sample as a function of temperature, providing insights into dehydration, desolvation, and decomposition processes. nih.gov

The TGA curve of a europium complex typically shows an initial weight loss at lower temperatures (around 100-200 °C), which is often attributed to the loss of coordinated or lattice water molecules. mdpi.comresearchgate.net At higher temperatures, the complex undergoes decomposition, leading to a significant mass loss. The decomposition of the organic ligand occurs in one or more steps, and the final residue at high temperatures is typically the most stable europium oxide. nih.gov

For example, the TGA of a PMMA composite containing a europium complex showed an initial weight loss up to 230 °C due to the release of water molecules, followed by decomposition of the polymer matrix at higher temperatures. researchgate.net The thermal stability of the complex can be assessed by the onset temperature of decomposition. In some cases, the incorporation of europium complexes can enhance the thermal stability of a polymer matrix. researchgate.netmarquette.edu

Table 2: Representative TGA Data for Europium-Containing Materials

| Material | Temperature Range (°C) | Mass Loss (%) | Attributed Process | Reference |

|---|---|---|---|---|

| Eu(tta)–[Carb-mim][Tf₂N]-containing PMMA | up to 230 | 2 | Release of water molecules | researchgate.net |

| (EuₓLu₁₋ₓ)₂bdc₃·nH₂O | 120–180 | Variable | Dehydration | mdpi.com |

| Commercial PMMA | 250–440 | --- | Decomposition | marquette.edu |

This table illustrates typical temperature ranges for thermal events observed in TGA of europium complexes and related materials. The specific temperatures and mass losses for this compound would depend on its exact composition and structure.

Electron Microscopy (SEM, TEM) for Nanoscale Morphology and Distribution

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for elucidating the nanoscale morphology and the distribution of this compound and its derivatives. These techniques have been instrumental in visualizing the diverse nanostructures that can be formed from this complex.

Research has demonstrated the synthesis of one-dimensional nanostructures of europium methacrylate, specifically nanowires, from a precursor of irregularly shaped Eu(MA)₃ powder in an ethanol (B145695) solution without the need for surfactants or templates. iaea.org These nanowires exhibit hexagonal shapes with diameters ranging from 100 to 300 nanometers and lengths extending from tens to hundreds of micrometers. iaea.org The morphology of these materials can be influenced by the synthesis method. For instance, europium hydroxide (B78521) nanorods, which can be a precursor to other europium compounds, have been synthesized using ultrasound irradiation, resulting in nanorods with a narrow size distribution, typically 50 nm in width and around 500 nm in length. acs.org

Furthermore, electron microscopy is critical in characterizing more complex systems incorporating europium complexes. In the development of core-shell nanoparticles, SEM and TEM have been used to characterize silica (B1680970) nanoparticles coated with a luminescent europium complex. nih.gov These analyses can determine the diameter of the core and the thickness of the shell, providing essential data on the distribution of the europium complex within the final nanostructure. nih.gov For example, studies have reported core-SiO₂ particles with diameters of approximately 400 and 600 nm, with a cladding layer of a europium complex around 20 nm thick. nih.gov The morphology of composite materials, such as those blending poly(ethylene-co-methacrylic acid) with nanofillers, has also been investigated using SEM to understand the dispersion and interaction between the components. mdpi.com

Interactive Table: Morphological Characteristics of Europium-Containing Nanostructures

| Material | Synthesis Method | Morphology | Dimensions | Analytical Technique | Reference |

| Europium Methacrylate | Solution-phase | Nanowires (hexagonal) | Diameter: 100-300 nm, Length: 10s-100s µm | Not specified in snippet | iaea.org |

| Europium Hydroxide | Ultrasound Irradiation | Nanorods | Width: ~50 nm, Length: ~500 nm | TEM | acs.org |

| SiO₂@Eu(MABA-Si) | Not specified in snippet | Core-shell nanoparticles | Core diameter: ~400-600 nm, Shell thickness: ~20 nm | SEM, TEM | nih.gov |

Elemental Analysis for Stoichiometry Determination

Elemental analysis is a fundamental technique for verifying the stoichiometry of newly synthesized this compound complexes. By comparing the experimentally determined weight percentages of carbon, hydrogen, and other elements with the calculated theoretical values, researchers can confirm the purity and empirical formula of the compound.

For various europium complexes, elemental analysis has been reported to confirm the expected composition. For instance, in the synthesis of luminescent europium(III) complexes with other ligands, elemental analysis is a standard characterization method. nih.gov In one such study, the calculated and found percentages for carbon, hydrogen, and sulfur were compared to validate the stoichiometry of the complex. nih.gov Similarly, for europium complexes with 2-(phenylethynyl)-1,10-phenanthroline, the europium content was determined thermogravimetrically, and the results were in good agreement with the calculated values for a 1:2:3 metal:ligand:counterion ratio. mdpi.com

In the context of polyoxotitanate-europium clusters, elemental analysis for carbon, hydrogen, and nitrogen was performed to confirm the composition of the synthesized materials. acs.org For a complex with the formula [Eu₂Ti₄O₆(phen)₂(met)₁₀], the analytical calculation and the found values were closely matched. acs.org While specific elemental analysis data for pure this compound is not detailed in the provided search results, the methodology is consistently applied across related europium complexes to ensure stoichiometric integrity. The expected elemental composition of this compound, with a presumed formula of Eu(CH₂=C(CH₃)COO)₃, can be calculated and would serve as the benchmark for experimental verification.

Interactive Table: Representative Elemental Analysis Data for Europium Complexes

| Complex | Element | Calculated (%) | Found (%) | Reference |

| [Eu(hth)₃(tppo)₂] | C | 47.41 | 47.71 | nih.gov |

| H | 2.53 | 2.89 | nih.gov | |

| S | 5.75 | 5.98 | nih.gov | |

| Eu(PEP)₂Cl₃ | Eu | 18.56 | 18.55 | mdpi.com |

| Eu(PEP)₂(NO₃)₃ | Eu | 16.91 | 17.10 | mdpi.com |

| [Eu₂Ti₄O₆(phen)₂(met)₁₀] | C | 42.6 | 42.3 | acs.org |

| H | 3.7 | 3.6 | acs.org | |

| N | 3.1 | 3.5 | acs.org |

Luminescence Phenomena in Europium 3+ ;2 Methylprop 2 Enoate Systems

Fundamental Principles of Eu(III) Luminescence and the Antenna Effect

The luminescence of the Europium(III) (Eu³⁺) ion is characterized by its sharp, narrow emission bands, long luminescence lifetimes, and high color purity. nih.gov These properties arise from electronic transitions within the 4f electron shell, which are shielded from the external environment by the filled 5s and 5p orbitals. However, these f-f transitions are Laporte-forbidden, meaning they have a very low probability of occurring through direct excitation of the Eu³⁺ ion. mdpi.com

To overcome this limitation, a phenomenon known as the "antenna effect" is employed. acs.org In this process, an organic ligand, such as methacrylate (B99206), that strongly absorbs light is coordinated to the Eu³⁺ ion. acs.org The ligand, acting as an "antenna," absorbs incident light (typically in the UV region) and is promoted to an excited singlet state (S1). acs.org Through a process called intersystem crossing (ISC), the energy is transferred from the singlet state to a lower-energy triplet state (T1). acs.org Subsequently, this energy is transferred from the ligand's triplet state to the resonant energy levels of the Eu³⁺ ion, exciting it. acs.org The excited Eu³⁺ ion then relaxes to its ground state by emitting photons, resulting in the characteristic luminescence. acs.org This indirect excitation pathway significantly enhances the luminescence intensity of the Eu³⁺ ion. mdpi.comnih.gov The efficiency of this energy transfer is crucial for achieving bright luminescence and is dependent on the energy gap between the ligand's triplet state and the Eu³⁺ ion's accepting energy levels. acs.org

Photoluminescence Emission Spectroscopy of Eu(III) Methacrylate (e.g., ⁵D₀ → ⁷Fⱼ Transitions)

The photoluminescence emission spectrum of Europium(III) methacrylate is dominated by a series of sharp peaks corresponding to the electronic transitions from the excited ⁵D₀ level to the various ⁷Fⱼ (J = 0, 1, 2, 3, 4) levels of the Eu³⁺ ion. mdpi.commdpi.com These transitions are responsible for the characteristic red-orange light emitted by these compounds. mdpi.com

The most prominent transitions observed in the emission spectrum are:

⁵D₀ → ⁷F₁ (~590-595 nm): This is a magnetic dipole transition and its intensity is relatively independent of the coordination environment around the Eu³⁺ ion. researchgate.netchemrxiv.org It often appears as a strong, sharp peak. researchgate.net

⁵D₀ → ⁷F₂ (~612-620 nm): This is an electric dipole "hypersensitive" transition, meaning its intensity is highly sensitive to the local symmetry of the Eu³⁺ ion's coordination site. researchgate.netresearchgate.net A higher intensity of this transition relative to the ⁵D₀ → ⁷F₁ transition indicates a lower symmetry environment around the europium ion. researchgate.netnih.gov This transition is typically the most intense in the spectrum and is responsible for the brilliant red color of the emission. mdpi.com

⁵D₀ → ⁷F₀ (~580 nm): This transition is strictly forbidden in environments with perfect inversion symmetry. pw.edu.pl Its appearance, even with low intensity, signifies a lack of an inversion center in the coordination sphere of the Eu³⁺ ion. pw.edu.pl

⁵D₀ → ⁷F₃ (~650 nm) and ⁵D₀ → ⁷F₄ (~690-700 nm): These transitions are typically much weaker than the ⁵D₀ → ⁷F₁ and ⁵D₀ → ⁷F₂ transitions. chemrxiv.orgrsc.org The intensity of the ⁵D₀ → ⁷F₄ transition can also be influenced by the polarizability of the chemical environment. rsc.org

The relative intensities of these ⁵D₀ → ⁷Fⱼ transitions provide valuable information about the coordination environment and site symmetry of the Eu³⁺ ion within the methacrylate complex. researchgate.netnih.gov

Luminescence Excitation Spectra and Energy Transfer Pathways

The luminescence excitation spectrum is a powerful tool for elucidating the energy transfer pathways in Europium(III) methacrylate systems. By monitoring the intensity of a specific Eu³⁺ emission line (typically the hypersensitive ⁵D₀ → ⁷F₂ transition) while scanning the excitation wavelength, one can identify the wavelengths of light that are most effectively absorbed by the complex to produce luminescence.

In Eu(III) methacrylate, the excitation spectrum typically shows a broad band in the ultraviolet region, which corresponds to the absorption of the methacrylate ligand. nih.govresearchgate.net This confirms that the primary mechanism for Eu³⁺ luminescence is the antenna effect, where the methacrylate ligand absorbs the excitation energy and subsequently transfers it to the Eu³⁺ ion. nih.govresearchgate.net The presence of this broad ligand-based excitation band, as opposed to sharp, weak lines corresponding to direct f-f absorption by the Eu³⁺ ion, is a clear indicator of efficient intramolecular energy transfer. researchgate.net

The energy transfer process can proceed through different pathways. The most common pathway involves the ligand absorbing a photon and being excited to its first singlet state (S₁). From there, it undergoes intersystem crossing to its first triplet state (T₁). Finally, energy is transferred from the ligand's T₁ state to the ⁵D₀ or higher excited states of the Eu³⁺ ion. For efficient energy transfer to occur, the energy of the ligand's triplet state must be appropriately matched with the accepting energy levels of the Eu³⁺ ion.

Luminescence Lifetimes and Quantum Efficiencies in Eu(III) Methacrylate Compounds and Composites

Luminescence lifetime (τ) and quantum efficiency (Φ) are critical parameters for quantifying the performance of luminescent materials. The luminescence lifetime is the average time an electron spends in the excited state before returning to the ground state, while the quantum efficiency is the ratio of the number of photons emitted to the number of photons absorbed.

In Europium(III) methacrylate and its composites, the luminescence lifetime of the ⁵D₀ excited state is typically in the range of hundreds of microseconds to milliseconds. mdpi.commdpi.com For instance, a polyurethane-europium material exhibited a luminescence lifetime of 0.921 ms (B15284909). mdpi.com The lifetime can be influenced by various factors, including the coordination environment and the presence of quenching species. mdpi.comoup.com

The quantum efficiency of Eu(III) methacrylate systems can be quite high, with some europium complexes in poly(methyl methacrylate) (PMMA) films reaching values up to 66%. nih.gov Highly efficient sensitization of Eu(III) by certain ligands has led to outstanding total quantum yields of 79–85% in PMMA-encapsulated films. rsc.org The efficiency is a direct reflection of how effectively the absorbed energy is converted into emitted light.

Below is a table summarizing luminescence lifetime and quantum efficiency data for some Eu(III) methacrylate-related systems found in the literature.

| System | Luminescence Lifetime (τ) | Quantum Efficiency (Φ) | Reference |

| Polyurethane-europium material | 0.921 ms | - | mdpi.com |

| Europium complex in PMMA film | - | up to 66% | nih.gov |

| Eu(III) coordination polymers in PMMA films | 0.62 - 0.63 ms | 79 - 85% | rsc.org |

| Eu₂Ti₄O₆(phen)₂(met)₁₀ | Δτ = 1.1 ms (increase compared to reference) | - | acs.org |

Note: This table presents a selection of reported values and the specific values can vary depending on the exact composition and structure of the compound or composite.

Influence of Coordination Environment on Luminescence Properties (e.g., site symmetry, ligand field effects)

The coordination environment surrounding the Eu³⁺ ion plays a pivotal role in determining its luminescence properties. nih.govkoreascience.kr The number and type of coordinating atoms, the geometry of the coordination sphere, and the resulting site symmetry all have a profound impact on the emission spectrum, lifetime, and quantum efficiency. nih.govkoreascience.kr

Site Symmetry: The intensity ratio of the hypersensitive ⁵D₀ → ⁷F₂ (electric dipole) transition to the ⁵D₀ → ⁷F₁ (magnetic dipole) transition is a particularly sensitive probe of the local symmetry around the Eu³⁺ ion. researchgate.netnih.gov A higher ratio indicates a greater deviation from inversion symmetry at the Eu³⁺ site. researchgate.netnih.gov When the Eu³⁺ ion is situated in a low-symmetry environment, the mixing of opposite-parity wavefunctions is enhanced, leading to a more intense ⁵D₀ → ⁷F₂ transition. researchgate.net Conversely, in a highly symmetric environment with an inversion center, this transition is weak or absent.

Ligand Field Effects: The ligands coordinated to the Eu³⁺ ion create a crystal or ligand field that perturbs the energy levels of the 4f electrons. This can lead to the splitting of the ⁷Fⱼ levels, resulting in a fine structure within the emission bands. The nature of the ligands, including their polarizability and the strength of the bonds they form with the Eu³⁺ ion, influences the magnitude of these ligand field effects. rsc.org For example, the coordination of water molecules in the inner sphere of the Eu³⁺ ion can significantly affect the luminescence. oup.comoup.com

In polymers like poly(methyl methacrylate) (PMMA), the carbonyl groups of the methacrylate units can coordinate with the Eu³⁺ ions, influencing their local environment and potentially enhancing the luminescence intensity. mdpi.com The rigidity of the surrounding matrix, such as in polyoxotitanate frameworks containing methacrylate ligands, can also impact the coordination environment and reduce non-radiative decay pathways, leading to a significant increase in the luminescence lifetime. acs.org

Temperature-Dependent Luminescence Behavior and Thermometry Applications

The luminescence of Europium(III) methacrylate systems can exhibit significant temperature dependence, a property that can be harnessed for applications such as luminescence thermometry. nih.govmdpi.com As the temperature changes, various factors can affect the emission intensity and lifetime of the Eu³⁺ ion.

One of the key mechanisms for temperature-dependent luminescence is thermal quenching. At higher temperatures, non-radiative decay processes become more efficient, leading to a decrease in both the luminescence intensity and lifetime. mdpi.com This quenching can occur through various pathways, including multiphonon relaxation and energy transfer to quenching sites.

The relative intensity of different emission peaks can also be temperature-sensitive. nih.gov In some cases, the ratio of the intensities of two different transitions, such as the ⁵D₀ → ⁷F₂ and ⁵D₀ → ⁷F₁ transitions, can be used as a ratiometric temperature sensor. nih.gov This approach offers the advantage of being less susceptible to fluctuations in excitation power or sample concentration.

For instance, composite films of PMMA doped with europium(III) and terbium(III) complexes have demonstrated that the luminescence lifetime decreases almost linearly with increasing temperature in the range of 303–363 K. mdpi.com The temperature-dependent behavior of Eu³⁺ luminescence allows for the development of highly sensitive and non-contact thermometers.

The conformational changes in polymers like poly(methacrylic acid) with temperature can also influence the coordination environment of the Eu³⁺ ion, which in turn affects the number of coordinated water molecules and the luminescence properties. oup.com

Luminescence Quenching Mechanisms and Strategies for Enhancement

Luminescence quenching refers to any process that decreases the intensity of fluorescence. In Europium(III) methacrylate systems, several mechanisms can lead to quenching, and understanding these is crucial for designing strategies to enhance luminescence.

Quenching Mechanisms:

Vibrational Quenching: High-frequency vibrations from surrounding molecules, particularly O-H oscillators from coordinated water molecules or C-H oscillators from the organic ligands, can provide a non-radiative pathway for the de-excitation of the Eu³⁺ ion. koreascience.krinstras.com This is a major cause of quenching.

Concentration Quenching: At high concentrations of Eu³⁺ ions, energy can be transferred between neighboring ions, with some of this energy being lost to quenching sites or defects in the material. mdpi.com

Solvent Effects: The nature of the solvent or polymer matrix can also influence quenching. Some solvent molecules can coordinate to the Eu³⁺ ion and quench its luminescence. mdpi.com

Strategies for Enhancement:

Ligand Design: A primary strategy for enhancing luminescence is the careful design of the organic ligand. An effective ligand should not only be a good "antenna" for absorbing light but also efficiently transfer that energy to the Eu³⁺ ion. rsc.org The ligand should also shield the Eu³⁺ ion from quenching species like water molecules. instras.com

Matrix Encapsulation: Incorporating the Eu(III) methacrylate complex into a suitable polymer matrix like poly(methyl methacrylate) (PMMA) can protect the complex from the environment and minimize quenching. rsc.org The rigid structure of the polymer can also reduce vibrational quenching. acs.org

Removal of Quenchers: Eliminating high-frequency oscillators, such as water molecules, from the first coordination sphere of the Eu³⁺ ion is a very effective way to enhance luminescence. This can be achieved through the use of anhydrous synthesis conditions or by using bulky ligands that sterically hinder the approach of water molecules.

Co-doping: In some cases, co-doping with other ions or molecules can enhance the luminescence of Eu³⁺ through various energy transfer mechanisms or by modifying the local crystal field.

By understanding and mitigating these quenching mechanisms, the luminescence efficiency of Europium(III) methacrylate systems can be significantly improved, making them more suitable for a wide range of applications.

Energy Transfer Dynamics in Co-doped Lanthanide Systems Involving Europium(3+)

The luminescence of Europium(3+) (Eu³⁺) can be significantly enhanced through the process of co-doping with other lanthanide ions or sensitizer (B1316253) ions in a host material. This enhancement is primarily due to efficient energy transfer from the co-dopant (donor) to the Eu³⁺ ion (acceptor). The dynamics of this energy transfer are a critical area of research for developing advanced luminescent materials for applications such as displays, sensors, and lighting. In systems based on poly(methyl methacrylate) (PMMA) formed from the polymerization of 2-methylprop-2-enoate, co-doping strategies have been extensively explored to improve the emission characteristics of Eu³⁺.

One of the most common co-dopants for Eu³⁺ is Terbium(3+) (Tb³⁺). In a poly(methyl methacrylate) matrix co-doped with trivalent terbium and europium ions, a non-radiative energy transfer from Tb³⁺ to Eu³⁺ has been confirmed. bohrium.com The efficiency of this Förster Resonance Energy Transfer (FRET) is dependent on the molar concentration ratio of the two lanthanide ions. Studies have shown that the maximum energy transfer efficiency can reach 29.6% at a specific molar concentration ratio of Eu(tmhd)₃/Tb(tmhd)₃ equal to 3.6. bohrium.com This energy transfer is evidenced by changes in the luminescence decay of terbium. bohrium.com The co-doping of PMMA with Tb³⁺ and Eu³⁺ can also be utilized to achieve multicolor emission, spanning from green to red, and even white light by carefully tuning the ion concentrations. bohrium.comphotonics.pl

The choice of the co-dopant is not limited to other lanthanide ions. Bismuth(3+) (Bi³⁺) has also been investigated as a sensitizer for Eu³⁺. In LuVO₄ films, an efficient energy transfer from Bi³⁺ to Eu³⁺ has been observed, leading to a significant increase in the light yield of the characteristic red emission from Eu³⁺. mdpi.com The energy transfer efficiency was found to increase with the concentration of Bi³⁺, reaching up to 71% for a Bi³⁺ concentration of 1.5 at. %. mdpi.com The mechanism for this energy transfer was identified as a quadrupole-quadrupole interaction. mdpi.com

Theoretical models have also been developed to understand and predict the energy transfer rates in bimetallic complexes involving Eu³⁺. For instance, a model has been proposed to calculate the energy transfer rates between Eu³⁺ and Chromium(III) (Cr³⁺), taking into account the assistance of phonons. mdpi.com This model has shown excellent agreement with experimental data, predicting transfer rates of 930–1200 s⁻¹ for the [CrEuL₃]⁶⁺ complex, which aligns with the experimental value of approximately 1000 s⁻¹. mdpi.com

The following tables summarize key research findings on energy transfer in co-doped systems involving Europium(3+).

Table 1: Energy Transfer Efficiency in Eu³⁺ Co-doped Systems

| Donor Ion | Acceptor Ion | Host Matrix | Donor Concentration | Acceptor Concentration | Energy Transfer Efficiency (%) |

|---|---|---|---|---|---|

| Tb³⁺ | Eu³⁺ | Poly(methyl methacrylate) | Variable | Variable | 29.6 (at Eu/Tb molar ratio of 3.6) bohrium.com |

| Bi³⁺ | Eu³⁺ | LuVO₄ | 1.5 at. % | 2.5 at. % | 71 mdpi.com |

| Tm³⁺ | Eu³⁺ | LiLaSiO₄ | - | - | 68 mdpi.com |

| Tb³⁺ | Eu³⁺ | Ba₂SiO₄ | - | - | 78 mdpi.com |

| Sm³⁺ | Eu³⁺ | TeO₂-GeO₂-ZnO glasses | - | - | 17 mdpi.com |

| Eu³⁺ | Nd³⁺ | LaPO₄ | - | - | ~60 mdpi.com |

| Eu³⁺ | Nd³⁺/Yb³⁺ | LaPO₄ | - | - | ~64 mdpi.com |

| Eu³⁺ mole fraction (x) | Tb³⁺ Observed Lifetime (τobs) (ms) | Eu³⁺ Rise Time (ms) | Energy Transfer Rate Constant (k_ET) (s⁻¹) |

|---|---|---|---|

| 0.075 | 0.85 | 0.12 | 1176 |

| 0.10 | 0.78 | 0.10 | 1282 |

| 0.15 | 0.65 | 0.08 | 1538 |

| 0.25 | 0.45 | - | 2222 |

Data adapted from studies on mixed-metal lanthanide complexes. nih.gov

These findings underscore the versatility of co-doping as a strategy to modulate the luminescent properties of materials containing Europium(3+);2-methylprop-2-enoate. The efficiency and mechanism of energy transfer are highly dependent on the choice of the co-dopant, its concentration, and the nature of the host matrix.

Coordination Chemistry and Structural Aspects of Europium 3+ ;2 Methylprop 2 Enoate

Geometric and Electronic Structure of Europium(3+);2-methylprop-2-enoate Complexes

The geometric and electronic structure of europium(III) complexes are intrinsically linked to their desirable luminescent properties. The trivalent europium ion (Eu³⁺) possesses a 4f⁶ electronic configuration. Its luminescence arises from f-f electronic transitions, which are characteristically sharp and narrow. However, these transitions are Laporte-forbidden, leading to low absorption cross-sections. To overcome this, organic ligands that act as "antennas" are coordinated to the Eu³⁺ ion. These ligands absorb UV light and efficiently transfer the energy to the metal center, which then emits its characteristic red light.

X-ray photoelectron spectroscopy (XPS) and quantum chemical studies have been employed to investigate the electronic structure of europium(III) acrylate (B77674) and methacrylate (B99206). These studies provide valuable information on the nature of the chemical bonding between the europium ion and the methacrylate ligand.

Europium 3+ ;2 Methylprop 2 Enoate in Polymer and Composite Materials

Incorporation of Eu(III) Methacrylate (B99206) into Polymer Matrices

The integration of europium(III) methacrylate and its complexes into polymer matrices such as poly(methyl methacrylate) (PMMA), polycarbonate (PC), and polystyrene (PS) is a widely explored method for creating highly luminescent materials. These polymers serve as excellent hosts due to their optical transparency, processability, and compatibility with the europium complexes.

Research has demonstrated that doping these polymers with europium complexes can lead to materials with promising photoluminescence efficiencies. For instance, a novel europium(III) complex featuring a fluorinated carbazole-substituted β-diketonate ligand and a chelating phosphine (B1218219) oxide co-ligand, when doped into a PMMA matrix, exhibited photoluminescence quantum yields as high as 79-84%. researchgate.net The PMMA matrix, being transparent at wavelengths longer than 250 nm, provides an ideal environment for the luminescent dopants. researchgate.net

The miscibility of polymer blends can also be influenced by the presence of europium complexes. Studies on blends of polycarbonate (PC) and poly(methyl methacrylate) (PMMA) doped with europium (III) acetylacetonate (B107027) have been conducted to understand these effects. ripublication.com The method of preparation, such as precipitation, plays a crucial role in the final properties of the blend. ripublication.com

The choice of ligands coordinated to the europium ion is critical in achieving high luminescence. The ligands act as "antennas," absorbing energy and efficiently transferring it to the Eu(III) ion, which then emits its characteristic red light. nih.gov While the absorption cross-section and luminescence efficiency of lanthanides can be improved with organic ligands, the luminescence of chelate molecules can be quenched by non-radiative transitions within the PMMA matrix. researchgate.netnih.gov Efficient luminescence is typically observed for europium(III) and terbium(III) complexes. researchgate.netnih.gov

The following table summarizes the photoluminescent properties of various europium-doped polymer systems:

| Polymer Matrix | Europium Compound/Complex | Quantum Yield (%) | Key Findings |

| Poly(methyl methacrylate) (PMMA) | Eu(CPFHP)₃(DDXPO) | 79-84 | Dramatically enhanced luminescence compared to the precursor complex. researchgate.net |

| Poly(methyl methacrylate) (PMMA) | [Eu(hth)₃(tppo)₂] | up to 66 | Highly luminescent, suitable for bright red electroluminescent devices. dntb.gov.uacapes.gov.br |

| Polystyrene (PS), Poly(vinyl pyrrolidone) (PVP) | Eu(TTA)₃(TPPO)₂ | Not specified | Improved thermal stability of photoluminescence compared to the pure complex. nih.gov |

Fabrication of Europium(3+);2-methylprop-2-enoate-Polymer Nanocomposites and Films

The fabrication of nanocomposites and thin films containing europium(III) methacrylate allows for the development of materials with tailored optical and structural properties. These materials are promising for applications such as organic light-emitting diodes (OLEDs) and active polymer optical fibers. researchgate.net

One common method for creating these materials is through electrospinning, which produces composite fibers. For example, the europium complex Eu(TTA)₃(TPPO)₂ has been incorporated into PMMA, polystyrene (PS), and poly(vinyl pyrrolidone) (PVP) matrices via electrospinning. nih.gov The resulting composite fibers exhibit better thermal stability than the pure europium complex. nih.gov In these fibers, the excitation bands of the ligands were observed to split due to the distorted crystal field, which in turn reduces the parity-forbidden nature of the ⁵D₀→⁷F₀ transition of the Eu³⁺ ion. nih.gov

Thin films of these materials can be created with very smooth surfaces, which is crucial for optical applications like waveguides. For instance, a PMMA film doped with Eu(DBM)₃phen was fabricated with a root mean square (rms) surface roughness of approximately 1.185 nm. researchgate.netmit.edumcmaster.ca Such smooth surfaces lead to low propagation loss for light traveling through the film. researchgate.netmit.edumcmaster.ca

Atomic/molecular layer deposition (ALD/MLD) is another advanced technique for producing highly uniform thin films. A process using Eu(thd)₃ and 2-hydroxyquinoline-4-carboxylic acid (HQA) as precursors has been developed to create luminescent Eu-HQA thin films. capes.gov.br These films exhibit a broad excitation range from 200 nm to 400 nm, which is a significant advantage for various photonic applications. capes.gov.br When deposited on nanoplasmonic structures, the emission intensity of these films can be enhanced by more than 20-fold. capes.gov.br

The table below details different fabrication methods and resulting properties of Europium-polymer nanocomposites and films:

| Fabrication Method | Polymer Matrix | Europium Compound/Complex | Key Properties |

| Electrospinning | PMMA, PS, PVP | Eu(TTA)₃(TPPO)₂ | Improved thermal stability, split excitation bands. nih.gov |

| Spin-coating | PMMA | Eu(DBM)₃phen | Smooth surface (rms ~1.185 nm), low propagation loss (0.5 dB/cm). researchgate.netmit.edumcmaster.ca |

| Atomic/Molecular Layer Deposition | - | Eu(thd)₃ and HQA | High growth rate, broad excitation range (200-400 nm), 20-fold emission enhancement on nanoplasmonic structures. capes.gov.br |

Intermolecular Interactions and Dispersion of Eu(III) Methacrylate within Polymer Systems

In Eu(DBM)₃phen-doped PMMA films, it has been shown that the Eu³⁺ ions can be doped to high concentrations (e.g., 1 wt.%) without significant clustering. mit.edumcmaster.ca This good dispersion is crucial for achieving low propagation loss in waveguide applications. mit.edumcmaster.ca The intramolecular energy transfer from the organic ligands to the Eu³⁺ ion is a key process, with the broad absorption of the ligands being much stronger than the intrinsic absorption of the Eu³⁺ ions. tennessee.edu

The nature of the polymer matrix and its interaction with the europium complex can significantly affect the luminescent properties. For example, in composites of a europium complex (Eu(DB-bpy)phenCl₃(H₂O)₂) with PMMA and PVP, different behaviors were observed. In Eu/PMMA composites, the Eu³⁺ ions were found to occupy more than one kind of symmetrical site, and the photoluminescence spectra changed with the composition. In contrast, Eu/PVP composites with different molar ratios showed similar photoluminescence spectra, indicating a different influence of the PVP matrix on the luminescent properties.

The lifetime of the excited state of the europium ion is also influenced by the surrounding polymer environment. Lifetime measurements of the ⁵D₀ level of Eu³⁺ in various complexes and matrices provide insight into these interactions. For instance, the luminescence lifetime curves of [Eu(hth)₃(L)₂] complexes in dichloromethane, acetonitrile, and PMMA-doped films all showed mono-exponential decay, suggesting the presence of only one Eu-emitting site in these environments. dntb.gov.ua

Radical Polymerization of Methacrylate Monomers in the Presence of Europium(III)

The polymerization of methacrylate monomers, such as methyl methacrylate (MMA), is commonly achieved through free-radical polymerization. This process is typically initiated by radical initiators like benzoyl peroxide (BP) or 2,2'-azobisisobutyronitrile (AIBN) at elevated temperatures or through redox pairs at room temperature. The polymerization of MMA is a key step in creating the polymer matrices that host europium(III) complexes.

While europium(III) ions or their complexes are primarily incorporated for their luminescent properties, their direct role in the radical polymerization of methacrylates is not extensively documented as being catalytic. The polymerization is generally understood to proceed via standard free-radical mechanisms, where the initiator generates free radicals that then propagate by adding to the double bonds of the methacrylate monomers. researchgate.netresearchgate.net

The presence of a europium(III) complex within the polymerization mixture could potentially influence the reaction kinetics. The bulky nature of the europium complex might affect the diffusion of propagating radical chains, a factor that is known to influence the termination step of the polymerization, especially at high conversions (the Trommsdorf effect). However, specific studies detailing the catalytic or inhibitory effects of europium(III) methacrylate on the radical polymerization of other methacrylate monomers are scarce. It is more common for the europium complex to be added to the pre-formed polymer or incorporated during the polymerization process without being the primary initiator.

In some related systems, metal complexes have been shown to act as catalysts for methacrylate polymerization. For example, iron and magnesium complexes have been used to form in situ generated metalate complexes that are highly active in the room temperature copolymerization of methyl methacrylate and lactide. dntb.gov.uatennessee.edu Zirconocene complexes have also been investigated as initiators for MMA polymerization. nih.gov These examples suggest that metal centers can play an active role in polymerization, but further research is needed to elucidate the specific role of Europium(III) in the radical polymerization of methacrylates.

Luminescent Polymeric Optical Fibers and Waveguides Doped with Eu(III) Complexes

The development of luminescent polymeric optical fibers (POFs) and waveguides doped with europium(III) complexes is a promising area of research for applications in optical communication, sensing, and lighting. researchgate.net PMMA is a common material for these fibers due to its optical properties and processability.

The incorporation of europium chelates into PMMA can result in materials with high fluorescence intensity at around 613 nm, which is close to the low-loss window of PMMA-based POFs (around 650 nm). This alignment of the emission wavelength with the low-loss window is desirable for minimizing signal loss and achieving efficient light propagation.

Research has focused on the fabrication and characterization of such doped fibers. For example, the optical properties of Eu³⁺ doped PMMA optical fibers have been investigated, showing intense luminescence under 355- and 405-nm excitation. A measured decay time of 0.51 ms (B15284909) for the ⁵D₀→⁷F₂ transition indicated low luminescence quenching in the Eu³⁺ chelate-doped PMMA.

Waveguides fabricated from europium-doped polymers have also demonstrated promising performance. A low propagation loss of 0.5 dB/cm was achieved in a Eu(DBM)₃phen-doped polymer waveguiding film with 1-wt.% Eu³⁺ ions. researchgate.net The smooth surface of these films, as confirmed by atomic force microscopy, is a key factor in achieving low loss. researchgate.net The observation of near-field fluorescence from these waveguides further highlights their potential for use in polymer waveguide lasers and amplifiers. researchgate.netmit.edumcmaster.ca

The following table summarizes key performance metrics of luminescent polymeric optical fibers and waveguides doped with europium complexes:

| Device Type | Polymer Matrix | Europium Complex | Propagation Loss (dB/cm) | Key Feature |

| Optical Fiber | PMMA | Eu³⁺ chelate | Not specified | Intense luminescence under 355- and 405-nm excitation, low luminescence quenching. researchgate.net |

| Planar Waveguide | PMMA | Eu(DBM)₃phen | 0.5 | High doping concentration (1 wt.%) without clustering, very smooth surface. researchgate.netmit.edumcmaster.ca |

Ion-Imprinted Polymers for Selective Europium(III) Recognition

Ion-imprinted polymers (IIPs) are a class of materials designed to selectively recognize and bind specific ions. This is achieved by creating polymer networks with cavities that are complementary in size, shape, and chemical functionality to the target ion. The process typically involves polymerizing functional monomers around a template ion (in this case, Eu³⁺), which is then removed to leave behind the specific recognition sites.

The synthesis of Eu(III)-imprinted polymers has been successfully demonstrated for applications in selective separation and sensing. In one study, Eu(III)-imprinted polymer nanoparticles were synthesized using suspension polymerization with vinyl pyridine (B92270) and methacrylic acid as functional monomers and divinylbenzene (B73037) as a cross-linker. These IIPs showed high selectivity for Eu³⁺, even in the presence of other lanthanide ions. The principle of competitive binding was utilized for the indirect voltammetric determination of Eu³⁺, where the decrease in the signal of a competing ion (Cu²⁺) was proportional to the Eu³⁺ concentration.

The general procedure for synthesizing IIPs involves three main steps:

Complexation: The template ion (Eu³⁺) is complexed with functional monomers that have appropriate coordinating groups.

Polymerization: The complex is then copolymerized with a cross-linking monomer to form a rigid three-dimensional network. This can be initiated thermally or photochemically.

Template Removal: The template ion is removed from the polymer matrix, usually by leaching with an acid, leaving behind the ion-specific cavities.

These Eu³⁺-selective IIPs have potential applications in the preconcentration and determination of europium from dilute solutions and complex matrices, such as in the processing of rare earth elements or in environmental monitoring.

| IIP Synthesis Method | Functional Monomers | Cross-linker | Template | Application |

| Suspension Polymerization | Vinyl pyridine, Methacrylic acid | Divinylbenzene | Eu³⁺ | Indirect voltammetric determination of Eu³⁺. |

| Bulk Polymerization | 5,7-dichloroquinoline-8-ol, 4-vinyl pyridine | Not specified | Er³⁺ (example of rare earth imprinting) | Solid phase extraction of erbium ions. |

Hybrid Materials with Inorganic Matrices (e.g., silica (B1680970), MCM-41, bentonite)

Hybrid materials that combine europium(III) methacrylate or related complexes with inorganic matrices like silica (SiO₂), MCM-41, and bentonite (B74815) offer a route to materials with enhanced thermal stability, mechanical properties, and controlled porosity. These inorganic hosts can provide a rigid and protective environment for the luminescent europium complexes.

Silica-PMMA hybrid materials doped with Eu³⁺ have been synthesized using the sol-gel method. In these materials, tetraethyl orthosilicate (B98303) (TEOS) serves as the silica precursor, and methyl methacrylate (MMA) is the polymer component. The resulting hybrids exhibit the characteristic red emission of Eu³⁺ and their emission decay times show an inverse dependence on the Eu³⁺ concentration. The silica component can improve properties such as glass transition temperature and thermal stability compared to pure PMMA.

Mesoporous silica materials like MCM-41, with their ordered pore structures, are excellent hosts for incorporating europium complexes. Novel organic-inorganic mesoporous luminescent polymeric hybrid materials have been prepared by impregnating europium(III) complexes into SBA-15/SBA-16 (similar to MCM-41) followed by the in-situ polymerization of 4-vinylpyridine (B31050) within the mesoporous channels. This method allows for the creation of highly organized luminescent systems. The hexagonal structure of the MCM-41 host is generally well-maintained after the incorporation of the europium species.

The synthesis of composites involving MCM-41 and polymers like poly(acrylic acid) (PAA) has also been explored, where the monomer is introduced into the pores of MCM-41 and then polymerized. This approach demonstrates the versatility of these inorganic matrices for creating functional hybrid materials.

The table below provides examples of Eu(III)-doped hybrid materials and their key characteristics:

| Inorganic Matrix | Polymer Component | Europium Source | Synthesis Method | Key Characteristics |

| Silica (SiO₂) | Poly(methyl methacrylate) (PMMA) | Europium nitrate (B79036) pentahydrate | Sol-gel | Enhanced thermal stability, characteristic Eu³⁺ emission. |

| SBA-15/SBA-16 | Poly(4-vinylpyridine) | Europium(III) β-diketonate complexes | Impregnation followed by in-situ polymerization | Luminescent polymeric hybrid materials with ordered mesoporous structure. |

| MCM-41 | - | Eu₂O₃ | Liquid-phase grafting, thermal diffusion, microwave-assisted synthesis | Hexagonal structure of MCM-41 is maintained. |

| MCM-41 | Poly(acrylic acid) (PAA) | - (Example of polymer incorporation) | Introduction of monomer with supercritical CO₂ followed by polymerization | Polymer entrapped within the pores of MCM-41. |

Europium 3+ ;2 Methylprop 2 Enoate Based Metal Organic Frameworks Mofs

Europium(III)-based Metal-Organic Frameworks (MOFs) constructed with carboxylate ligands, including those derived from methacrylic acid, are a class of crystalline porous materials. They are formed by the coordination of Europium ions (Eu³⁺) with organic linkers. The specific ligand, 2-methylprop-2-enoate (methacrylate), offers unique potential for creating functional materials, particularly due to the polymerizable nature of the methacrylate (B99206) group. This allows for the integration of the MOF into polymer composites, opening up a wide range of applications in sensing, optics, and advanced materials.

Catalytic Applications Involving Europium 3+ ;2 Methylprop 2 Enoate Systems

Europium Complexes as Initiators and Catalysts in Polymerization Reactions (e.g., Methyl Methacrylate (B99206) Polymerization)

Europium complexes have demonstrated effectiveness as initiators and catalysts in the polymerization of various monomers, including methyl methacrylate (MMA) and ε-caprolactone. nih.gov The catalytic efficacy of these systems is highly dependent on the nature of the ligands attached to the europium ion. For instance, Eu(II)-containing complexes featuring fluorenyl ligands have been shown to be effective catalysts for the polymerization of both MMA and ε-caprolactone. nih.gov

The structure of the ligand plays a crucial role in determining the catalytic activity. Research has shown that the presence of specific substituents on the ligands can dramatically alter the catalytic performance. For example, indenyl ligands with silyl (B83357) substituents on europium(II) complexes exhibit high activity for both MMA and ε-caprolactone polymerizations, whereas similar complexes lacking the silyl group show no activity under the same conditions. nih.gov This highlights the critical role of ligand design in activating the catalytic potential of the europium center. mdpi.com While much of the detailed research has focused on Eu(II) systems, organolanthanide complexes in the more stable +3 oxidation state are also recognized as effective initiators for the polymerization of (meth)acrylate esters and the ring-opening polymerization of lactones. cmu.edu

Table 1: Effect of Ligand Substituents on Europium Catalyst Activity

| Europium Complex Ligand | Substituent | Monomer | Catalytic Activity | Source |

| Indenyl | With Silyl Group | MMA, ε-caprolactone | High | nih.gov |

| Indenyl | Without Silyl Group | MMA, ε-caprolactone | None Observed | nih.gov |

| Fluorenyl | Not Specified | MMA, ε-caprolactone | Effective | nih.gov |

Reaction Mechanisms of Catalytic Activity in Rare-Earth Based Systems

The catalytic activity of rare-earth based systems in polymerization reactions proceeds through specific mechanisms, often involving the formation of highly reactive species. In the context of (meth)acrylate polymerization, the active center is generally understood to be a metal ester enolate. cmu.edu The polymerization can proceed through different pathways, one of which is group transfer polymerization (GTP), which involves a repeated Michael reaction of an activated silyl ketene (B1206846) acetal (B89532) with the monomer. cmu.edu

Stereoselectivity in Polymerization Initiated by Europium Complexes

Rare-earth complexes are highly valued for their ability to produce stereoregular polymers, which have high-added value due to their specific material properties. mdpi.com The stereochemistry of the resulting polymer—whether it is isotactic, syndiotactic, or atactic—is controlled by the catalyst system. While specific studies on europium(3+);2-methylprop-2-enoate are not detailed in the provided sources, the principles of stereocontrol in metal-catalyzed polymerization are well-established.

For example, in the polymerization of MMA, alkaline earth metal catalysts have been shown to produce highly syndiotactic polymers. rsc.org The stereochemical outcome of a polymerization reaction can be influenced by several factors, including the choice of catalyst and the reaction solvent. nih.gov Protic solvents, for instance, can influence the stereoselectivity by protonating the kinetic Z-anion, while nonpolar aprotic solvents may allow for equilibration to a more thermodynamically stable product, leading to greater E-selectivity in certain systems. nih.gov The ability to control the stereochemistry allows for the precise tuning of the thermal and mechanical properties of the resulting polymers. nih.gov The design of the catalyst, including the ligand structure, is a key factor in achieving high stereoselectivity in polymerization reactions. lcpo.fr

Influence of Ligand Environment and Oxidation State on Catalytic Performance

The catalytic performance of europium-based systems is profoundly influenced by the ligand environment and the oxidation state of the europium ion. rsc.org Europium is most stable in the +3 oxidation state, but the +2 state is the most accessible among all lanthanides. rsc.org This accessibility of two different oxidation states, each with distinct properties, allows for significant tuning of the catalytic system through coordination chemistry. rsc.org

The ligand environment, or coordination sphere, directly impacts the properties of the europium ion. rsc.org The choice of donor atoms in the ligand, such as oxygen or nitrogen, and their hard-soft acid-base properties can affect the stability and electrochemical properties of the europium complex. rsc.org Trivalent europium is considered a hard acid, while divalent europium is a much softer ion. rsc.org This difference influences their interactions with different ligands. For example, the electron-withdrawing nature of certain ligands can facilitate the oxidation of Eu(II) to Eu(III). nih.gov

The rate of oxidation of Eu(II) can also be tuned by the coordination environment and the pH of the system. nih.gov The structure of the ligand can either enhance or slow down the oxidation kinetics, providing a tool to control the catalytic process. nih.gov Ultimately, the design of the ligand is a critical parameter for optimizing the activity and selectivity of europium-based polymerization catalysts. nih.govmdpi.com

Table 2: Properties of Europium Oxidation States Relevant to Catalysis

| Property | Europium(II) | Europium(III) | Source |

| Stability | Less stable, but most accessible +2 state of all lanthanides | Most stable oxidation state | rsc.org |

| Acid Character | Softer acid | Harder acid | rsc.org |

| Coordination | Influenced by ligand environment; dissociation of Eu(II)-containing cryptates is faster than Eu(III) counterparts | Prefers O or N donors; coordination number typically 8-10 | rsc.org |

| Redox Potential | Tunable by ligand design; can be oxidized to Eu(III) | Can be reduced from Eu(III) to Eu(II) | rsc.org |

Advanced Applications and Emerging Research Directions for Europium 3+ ;2 Methylprop 2 Enoate

Luminescent Thermometry and Temperature Sensing Applications

Europium(III) complexes are at the forefront of research into luminescent thermometers, which offer non-contact, high-precision temperature measurements. mdpi.com The luminescence of these compounds, particularly their decay times and emission intensities, can be highly dependent on temperature. nih.gov

The ⁵D₀ → ⁷F₂ forced electric dipole transition and the ⁵D₀ → ⁷F₁ pure magnetic dipole transition of the Eu³⁺ ion are particularly sensitive to changes in the local environment, including temperature fluctuations. researchgate.net This sensitivity allows for the development of ratiometric thermometers, where the ratio of two different emission bands is used to determine the temperature, providing a self-calibrating and more reliable measurement. nih.gov

For instance, highly photostable and strongly luminescent europium(III) beta-diketonate complexes have been shown to act as effective probes for optical temperature sensing. nih.gov When incorporated into a polymer film, the decay times of these probes are highly temperature-dependent in the 0 to 70 °C range. nih.gov Another approach involves using a mixture of europium(III) and terbium(III) ions grafted onto a mesoporous silica (B1680970) material. nih.gov This system functions as a ratiometric thermometer over a wide temperature range of 10-360 K, with the emission color gradually changing from yellow to red as the temperature increases. nih.gov

Researchers have also developed models to predict the temperature-dependent emission of europium coordination systems, which aids in the rational design of new and improved luminescent thermometers. researchgate.net The thermal stability of the host matrix is also a critical factor, with studies exploring the use of high-temperature polymers like polyimides to host europium complexes for sensing elevated temperatures up to 200 °C. mdpi.com

Table 2: Characteristics of Europium-Based Luminescent Thermometers

| Europium System | Temperature Range | Key Feature |

| Europium(III) beta-diketonate complexes in poly(vinyl methyl ketone) film | 0 - 70 °C | Temperature-dependent luminescence decay time. nih.gov |

| Eu³⁺/Tb³⁺ grafted on mesoporous silica | 10 - 360 K | Ratiometric sensing with a visible color change from yellow to red. nih.gov |

| Europium and Terbium benzoates in poly(ethylene glycol) diacrylate | Up to 200 °C | Suitable for high-temperature applications. mdpi.com |

Thermal Conversion of Europium(3+);2-methylprop-2-enoate Nanostructures into Europium Oxide Nanomaterials (e.g., nanotubes)

While direct information on the thermal conversion of this compound into europium oxide nanostructures is not prevalent in the provided search results, the thermal stability and decomposition of related europium compounds are areas of active investigation. For instance, studies on europium(II) fluoride (B91410) have shown that high-temperature heat treatment can induce its oxidation into an oxyfluoride. researchgate.net This suggests that thermal processing of europium-containing precursors is a viable route to synthesize europium oxide-based nanomaterials. The controlled thermal decomposition of specifically designed europium-organic frameworks or coordination polymers, like those containing 2-methylprop-2-enoate ligands, could potentially yield europium oxide nanostructures with controlled morphologies, such as nanotubes. The properties of these resulting nanomaterials would be highly dependent on the synthesis conditions and the structure of the initial europium complex.

Fundamental Studies on Energy Transfer and Excited State Dynamics in Complex Environments

Understanding the fundamental processes of energy transfer and excited-state dynamics is crucial for optimizing the performance of europium-based materials in their various applications. The luminescence of europium(III) complexes arises from a photosensitized energy transfer (EnT) process, where organic ligands act as "antennae," absorbing light and transferring the energy to the central Eu³⁺ ion. nih.gov

Research has moved beyond the traditional distance-dependent Förster and Dexter models to more innovative models of energy-degeneracy-crossing-controlled EnT. nih.gov This newer model considers the energy resonance conditions and selection rules for state-to-state transitions, providing a more accurate description of the intramolecular EnT in lanthanide complexes. nih.gov

The efficiency of this energy transfer is influenced by several factors, including:

Ligand Structure: The nature of the organic ligand significantly affects the energy levels and the efficiency of intersystem crossing (ISC), a key step in the energy transfer process. nih.gov

Coordination Environment: The coordination of solvent molecules, such as water, can lead to non-radiative deactivation through vibrational quenching, which reduces the luminescence quantum yield. nih.gov

Intersystem Crossing (ISC): Lanthanide(III) complexes generally favor ISC due to their strong spin-orbit coupling. nih.gov

Back Energy Transfer: Non-radiative deactivation can also occur through back energy transfer from the excited europium ion to the ligand. nih.gov

Studies have shown that the energy transfer from a molybdate (B1676688) host to a doped Eu³⁺ ion is more efficient in SrMoO₄ than in CaMoO₄. rsc.orgresearchgate.net This difference is attributed to variations in the site symmetry of the europium ion and is supported by both experimental luminescence lifetime studies and theoretical density functional theory (DFT) calculations. rsc.org The luminescence lifetime of Eu³⁺ in CaMoO₄ shows a biexponential decay, corresponding to both the host and the europium ion, while a single lifetime is observed in SrMoO₄:Eu, indicating more efficient and direct energy transfer. rsc.org These fundamental studies provide the groundwork for designing more efficient and robust europium-based luminescent materials.

Conclusion and Future Outlook in Europium 3+ ;2 Methylprop 2 Enoate Research

Summary of Key Research Advances and Contributions

Research into Europium(3+);2-methylprop-2-enoate has yielded several noteworthy advancements, primarily centered around its synthesis and exceptional luminescent characteristics. A significant body of work has focused on the incorporation of europium ions into polymeric structures, with poly(methyl methacrylate) (PMMA) being a prominent host matrix. researchgate.netnih.gov This has led to the development of highly transparent and luminescent materials.